Quinoxaline-2-carbonyl chloride

Catalog No.
S714841
CAS No.
54745-92-5
M.F
C9H5ClN2O
M. Wt
192.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoxaline-2-carbonyl chloride

CAS Number

54745-92-5

Product Name

Quinoxaline-2-carbonyl chloride

IUPAC Name

quinoxaline-2-carbonyl chloride

Molecular Formula

C9H5ClN2O

Molecular Weight

192.6 g/mol

InChI

InChI=1S/C9H5ClN2O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H

InChI Key

SOPDQKNXOCUBSR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)Cl

The exact mass of the compound Quinoxaline-2-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quinoxaline-2-carbonyl chloride (CAS 54745-92-5) is a highly reactive, electrophilic acylating agent characterized by a bicyclic nitrogen-containing heteroaromatic core. Procured primarily as a critical building block in medicinal chemistry and advanced materials synthesis, it enables the direct installation of the quinoxaline-2-carbonyl moiety. Unlike its bench-stable free acid counterpart, this acid chloride is moisture-sensitive and requires refrigerated storage and inert handling conditions. Its primary procurement value lies in its ability to drive rapid, high-yielding nucleophilic acyl substitutions with alcohols and amines without the need for exogenous coupling reagents, making it indispensable for synthesizing complex quinoxaline-2-carboxamides, carboxylates, and fluorescent derivatives [1].

Attempting to substitute Quinoxaline-2-carbonyl chloride with its free acid precursor, quinoxaline-2-carboxylic acid, fundamentally alters the required synthetic workflow and impurity profile. The free acid necessitates stoichiometric amounts of expensive peptide coupling agents (e.g., HBTU, HATU, or EDCI) and additives (like HOBt) to activate the carboxylate [1]. This not only increases procurement costs for the auxiliary reagents but also introduces coupling-related byproducts (such as urea derivatives) that complicate downstream purification, particularly in solid-phase synthesis or trace analytical derivatization. Furthermore, substituting with simpler acid chlorides (like benzoyl chloride) fails to provide the specific electronic properties, hydrogen-bonding capability, and pharmacophoric geometry of the quinoxaline ring, which are critical for target binding in kinase inhibitors and viral modulators [2].

Elimination of Coupling Reagents in Solid-Phase Acylation

In the solid-phase total synthesis of complex depsipeptides, the installation of the quinoxaline chromophore is highly sensitive to reagent selection. Direct acylation of an alpha-amino group using a 2.5-fold excess of Quinoxaline-2-carbonyl chloride and a simple base (iPr2NEt) achieves complete coupling in just 2 × 30 minutes. When compared directly to the free acid (quinoxaline-2-carboxylic acid) activated with HBTU and HOBt, the acid chloride provided equivalent incorporation efficiency while completely eliminating the need for the expensive coupling additives [1].

Evidence DimensionReagent requirement and coupling efficiency
Target Compound DataComplete acylation using only iPr2NEt (2 × 30 min)
Comparator Or BaselineQuinoxaline-2-carboxylic acid + HBTU + HOBt + iPr2NEt
Quantified DifferenceAchieves equivalent coupling while eliminating 2 expensive coupling reagents
ConditionsSolid-phase depsipeptide assembly (D-serine alpha-amino group acylation)

Procuring the acid chloride directly reduces auxiliary reagent costs and simplifies the reaction matrix, which is critical for scaling up solid-phase peptide synthesis.

High-Yield Amidation of Sterically Hindered Amines

The synthesis of bulky quinoxaline-2-carboxamides often suffers from low yields when using standard carboxylic acid coupling protocols due to steric clash at the reactive center. Quinoxaline-2-carbonyl chloride bypasses this limitation through its highly electrophilic acyl chloride group. In the synthesis of Hepatitis B virus nucleocapsid assembly modulators, reacting the acid chloride with the highly sterically hindered 4,4-dimethylpiperidine in the presence of triethylamine afforded the target amide in a 75% isolated yield after simple overnight stirring at room temperature [1].

Evidence DimensionIsolated yield with hindered secondary amines
Target Compound Data75% isolated yield
Comparator Or BaselineStandard free acid + EDCI/HOBt coupling (historically low yielding for 4,4-dimethylpiperidine)
Quantified DifferenceHigh yield (75%) achieved under mild, room-temperature conditions without specialized coupling agents
ConditionsSolution-phase synthesis in DCM with Et3N at room temperature

For medicinal chemistry programs targeting sterically encumbered pharmacophores, the acid chloride is the mandatory precursor to ensure viable library generation yields.

Direct Pre-Column Fluorescence Derivatization of Trace Alcohols

In analytical workflows requiring the quantification of trace primary and secondary alcohols via high-performance liquid chromatography (HPLC), the derivatization agent must react quantitatively without introducing matrix-interfering activators. Quinoxaline-2-carbonyl chloride acts as a highly sensitive fluorescence derivatization reagent that reacts directly with alcohols (e.g., benzyl alcohol, n-hexanol) in benzene to produce fluorescent esters [1]. The free acid cannot perform this direct esterification without coupling agents, which would severely contaminate the analytical sample.

Evidence DimensionDirect esterification capability for analytical matrices
Target Compound DataDirect, quantitative formation of fluorescent esters
Comparator Or BaselineQuinoxaline-2-carboxylic acid
Quantified DifferenceEnables direct derivatization vs. impossible without matrix-contaminating activators
ConditionsPre-column derivatization of trace alcohols in benzene for reversed-phase HPLC

Analytical laboratories must procure the acid chloride form to enable clean, coupling-agent-free derivatization protocols that maintain the integrity of the HPLC baseline.

Solid-Phase Peptide Synthesis (SPPS) and Macrolactamization

Quinoxaline-2-carbonyl chloride is a highly efficient precursor for introducing quinoxaline chromophores or pharmacophores into growing peptide chains on a solid support. Its ability to acylate amino groups cleanly without HBTU/HOBt prevents the accumulation of coupling-related byproducts, streamlining the cleavage and purification of complex depsipeptides and bisintercalators [1].

Synthesis of Sterically Hindered Medicinal Libraries

In drug discovery programs, particularly those developing viral capsid modulators or kinase inhibitors, incorporating bulky amines (like 4,4-dimethylpiperidine) is often necessary to improve metabolic stability or target fit. Procuring this acid chloride ensures high-yielding amidation under mild conditions, bypassing the failures commonly associated with standard acid-coupling routes [2].

HPLC Pre-Column Derivatization of Aliphatic Alcohols

For analytical teams quantifying trace primary and secondary alcohols, the compound serves as a highly reactive fluorescence labeling reagent. Because it reacts directly with alcohols to form UV/fluorescent-active esters without exogenous activators, it preserves the cleanliness of the sample matrix for high-resolution reversed-phase HPLC analysis [3].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

54745-92-5

Wikipedia

Quinoxaline-2-carbonyl chloride

Dates

Last modified: 08-15-2023

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